Pyridine, 4-methyl-2,6-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, characterized by the presence of methyl and isopropyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of pyridine N-oxides. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can efficiently produce 2-alkylated pyridine derivatives via C-H addition to olefins . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine, 4-methyl-2,6-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. Its effects are mediated through specific molecular interactions, which can be studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,6-bis(1,1-dimethylethyl)-: This compound has similar substituents but differs in the position of the methyl groups.
Pyridine, 2-(1-methylethyl)-: This compound has a single isopropyl group at a different position on the pyridine ring
Uniqueness
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
66650-34-8 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-2,6-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C12H19N/c1-8(2)11-6-10(5)7-12(13-11)9(3)4/h6-9H,1-5H3 |
InChI Key |
ZYMWVEWLEOXAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.